Superior Tumor Regression in a Tamoxifen-Resistant Xenograft Model vs. Fulvestrant
In a head-to-head in vivo study, OP-1074 demonstrated significantly greater tumor shrinkage than fulvestrant in a tamoxifen-resistant MCF7/HER2/neu xenograft model. Twice-daily oral OP-1074 at 100 mg/kg shrank all 10 tumors by >50%, with 9/10 tumors shrinking >80%. In comparison, daily subcutaneous fulvestrant at 100 mg/kg shrank only 5/10 tumors by >50%, with just 1/10 tumors shrinking >80%. The difference was statistically significant (p < 0.05) [1].
| Evidence Dimension | In vivo tumor shrinkage in tamoxifen-resistant MCF7/HER2/neu xenograft |
|---|---|
| Target Compound Data | 100% of tumors shrank >50%; 90% of tumors shrank >80% |
| Comparator Or Baseline | Fulvestrant: 50% of tumors shrank >50%; 10% of tumors shrank >80% |
| Quantified Difference | 2-fold higher rate of >50% shrinkage; 9-fold higher rate of >80% shrinkage |
| Conditions | MCF7/HER2/neu cells implanted in ovariectomized athymic nude mice with E2 pellets; OP-1074: 100 mg/kg oral gavage BID; Fulvestrant: 100 mg/kg subcutaneous QD; study endpoint with t-test |
Why This Matters
This directly demonstrates superior efficacy in a clinically relevant model of endocrine resistance, which is a primary justification for procuring OP-1074 over fulvestrant for in vivo studies.
- [1] Fanning, S.W., et al. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity. Nat Commun 9, 2368 (2018). View Source
